molecular formula C21H27N5O3S B10993654 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B10993654
M. Wt: 429.5 g/mol
InChI Key: YWMMJBIYSWWARU-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a thiazolidine ring.

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-4-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling with the thiazolidine derivative. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H27N5O3S

Molecular Weight

429.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H27N5O3S/c1-15-14-16(2)23-21(22-15)25-11-8-17(9-12-25)20(27)24-18-4-6-19(7-5-18)26-10-3-13-30(26,28)29/h4-7,14,17H,3,8-13H2,1-2H3,(H,24,27)

InChI Key

YWMMJBIYSWWARU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O)C

Origin of Product

United States

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